5-Bromo-2-methoxy-3-methylbenzylamine
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Overview
Description
5-Bromo-2-methoxy-3-methylbenzylamine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of benzylamine, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-methylbenzylamine typically involves the bromination of 2-methoxy-3-methylbenzylamine. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxy-3-methylbenzylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst
Major Products:
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines
Scientific Research Applications
5-Bromo-2-methoxy-3-methylbenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-methylbenzylamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
5-Bromo-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amine.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Similar structure with a boronic acid group.
2-Bromo-5-methoxyaniline: Similar structure with an aniline group instead of a benzylamine
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
(5-bromo-2-methoxy-3-methylphenyl)methanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4H,5,11H2,1-2H3 |
InChI Key |
VRIJPQBIWSVLNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)CN)Br |
Origin of Product |
United States |
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